5-[chloro(difluoro)methyl]-4-{[(E)-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol
Overview
Description
5-[chloro(difluoro)methyl]-4-{[(E)-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[chloro(difluoro)methyl]-4-{[(E)-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol typically involves multiple steps, including the formation of the triazole ring and the introduction of various substituents. Common reagents used in these reactions include hydrazines, aldehydes, and halogenating agents. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.
Reduction: Reduction reactions can occur at the triazole ring or other functional groups, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation but often involve specific temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group may yield disulfides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable tool in synthetic organic chemistry.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound may exhibit similar properties, making it a candidate for further investigation in biochemical assays.
Medicine
Medicinally, triazole derivatives are known for their antifungal, antibacterial, and anticancer activities. This compound could be explored for similar therapeutic applications, potentially leading to the development of new drugs.
Industry
In industry, this compound may find applications in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 5-[chloro(difluoro)methyl]-4-{[(E)-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol likely involves interactions with specific molecular targets such as enzymes or receptors. The triazole ring and other functional groups may play a crucial role in binding to these targets, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Triazole
- 4-Phenyl-1,2,4-triazole
- 4-Methoxyphenyl-1,2,4-triazole
Uniqueness
Compared to other similar compounds, 5-[chloro(difluoro)methyl]-4-{[(E)-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of functional groups. The presence of both chloro and difluoromethyl groups, along with the methoxyphenyl and chlorophenoxy substituents, may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
3-[chloro(difluoro)methyl]-4-[(E)-[3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl]methylideneamino]-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2F2N4O2S/c1-27-15-7-2-11(8-12(15)10-28-14-5-3-13(19)4-6-14)9-23-26-16(18(20,21)22)24-25-17(26)29/h2-9H,10H2,1H3,(H,25,29)/b23-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWYXYJCIJQVDB-NUGSKGIGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C(F)(F)Cl)COC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C(F)(F)Cl)COC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2F2N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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